
Magnesium propane chloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Magnesium propane chloride, also known as isopropylmagnesium chloride, is an organometallic compound that belongs to the class of Grignard reagents. It is characterized by the presence of a magnesium atom bonded to a propane group and a chloride ion. This compound is widely used in organic synthesis due to its ability to form carbon-carbon bonds, making it a valuable reagent in the formation of various organic molecules .
准备方法
Synthetic Routes and Reaction Conditions: Magnesium propane chloride is typically prepared by reacting magnesium turnings with 2-chloropropane in an anhydrous ether solvent. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent the highly reactive Grignard reagent from reacting with moisture or oxygen. The reaction can be represented as follows:
Mg+CH3CHClCH3→CH3CH(MgCl)CH3
Industrial Production Methods: In industrial settings, the production of this compound involves the use of large-scale reactors where magnesium turnings are continuously fed into a reactor containing 2-chloropropane and anhydrous ether. The reaction is maintained at a controlled temperature to ensure optimal yield and purity of the product. The resulting solution is then filtered to remove any unreacted magnesium and other impurities .
化学反应分析
Types of Reactions: Magnesium propane chloride undergoes various types of chemical reactions, including:
Nucleophilic Addition: It reacts with carbonyl compounds (aldehydes and ketones) to form alcohols.
Substitution Reactions: It can replace halides in organic molecules, forming new carbon-carbon bonds.
Reduction Reactions: It can reduce certain functional groups, such as nitriles, to amines.
Common Reagents and Conditions:
Nucleophilic Addition: Typically carried out in anhydrous ether or tetrahydrofuran (THF) at low temperatures.
Substitution Reactions: Often performed in the presence of a catalyst, such as copper(I) iodide.
Reduction Reactions: Conducted under mild conditions with the addition of a proton source, such as water or alcohol.
Major Products Formed:
Alcohols: From the reaction with carbonyl compounds.
New Carbon-Carbon Bonds: From substitution reactions.
Amines: From the reduction of nitriles.
科学研究应用
Magnesium propane chloride has a wide range of applications in scientific research:
Organic Synthesis: Used to synthesize complex organic molecules, including pharmaceuticals and agrochemicals.
Polymer Chemistry: Employed in the preparation of polymers and copolymers.
Material Science: Utilized in the synthesis of novel materials with unique properties.
Biochemistry: Acts as a reagent in the modification of biomolecules for research purposes.
作用机制
The mechanism of action of magnesium propane chloride involves the formation of a highly reactive nucleophilic species, which can attack electrophilic centers in organic molecules. The magnesium atom in the compound coordinates with the oxygen or nitrogen atoms in the target molecule, facilitating the transfer of the propane group to the electrophilic center. This process is crucial in forming new carbon-carbon bonds and modifying functional groups in organic synthesis .
相似化合物的比较
Magnesium Ethyl Chloride: Another Grignard reagent with similar reactivity but different alkyl group.
Magnesium Methyl Chloride: Similar in structure but with a methyl group instead of a propane group.
Magnesium Butyl Chloride: Contains a butyl group, offering different reactivity and selectivity.
Uniqueness: Magnesium propane chloride is unique due to its specific reactivity profile, which allows for the selective formation of carbon-carbon bonds with propane groups. This selectivity is particularly valuable in the synthesis of complex organic molecules where precise control over the structure is required .
属性
IUPAC Name |
magnesium;propane;chloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H7.ClH.Mg/c1-3-2;;/h1,3H2,2H3;1H;/q-1;;+2/p-1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYEXTBOQKFUPOE-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC[CH2-].[Mg+2].[Cl-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H7ClMg |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
102.84 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
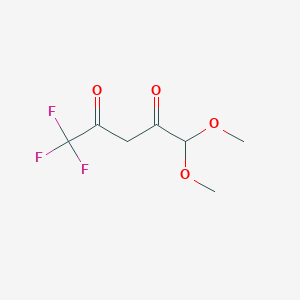

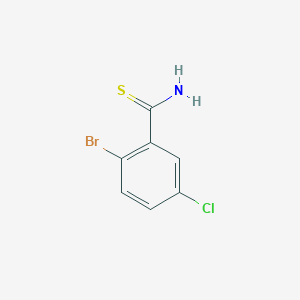

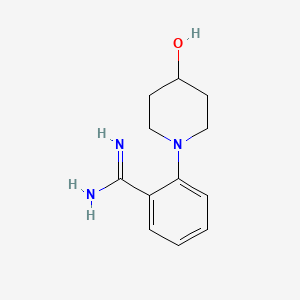
![8-Hydroxy-2-oxaspiro[3.5]non-7-en-6-one](/img/structure/B12442446.png)
![[6-(2,5-Dichlorophenyl)-4-(trifluoromethyl)pyrimidin-2-yl]carboxylic acid](/img/structure/B12442452.png)
![1-[(3,5-difluorophenyl)methyl]-2,5-dihydro-1H-imidazole-2-thione](/img/structure/B12442457.png)
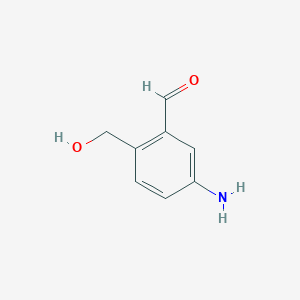
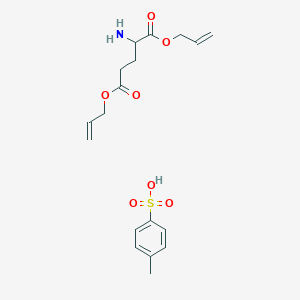
![3-({2-[(4-Nitrophenyl)carbonyl]hydrazinyl}carbonyl)phenyl acetate](/img/structure/B12442484.png)
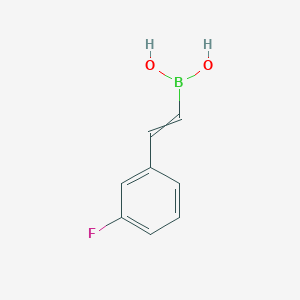
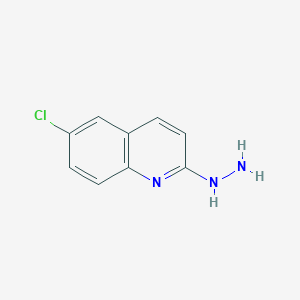
![1-Boc-2-[(3-bromo-phenylamino)-methyl]-piperidine](/img/structure/B12442495.png)
